molecular formula C27H29N3O2 B6005697 N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide

カタログ番号 B6005697
分子量: 427.5 g/mol
InChIキー: FUFJFLPYGLNIQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases such as inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It belongs to the class of compounds known as p38 MAP kinase inhibitors, which are known to play a crucial role in inflammation and immune response.

作用機序

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide inhibits the activity of p38 MAP kinase, which is a key regulator of inflammation and immune response. By inhibiting this enzyme, N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the symptoms of inflammatory diseases. It also reduces the infiltration of immune cells into inflamed tissues, which further reduces inflammation.

実験室実験の利点と制限

One of the main advantages of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is its high selectivity for p38 MAP kinase, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, which makes it suitable for use in oral formulations. However, one of the limitations of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is its relatively short half-life, which may require frequent dosing in clinical applications.

将来の方向性

There are several potential future directions for the development of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide. One area of interest is the use of this compound in combination with other drugs for the treatment of inflammatory diseases. Another area of interest is the development of more potent and selective p38 MAP kinase inhibitors, which may have improved efficacy and safety profiles. Additionally, there is potential for the use of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide in other diseases such as cancer, where p38 MAP kinase has been shown to play a role in tumor growth and metastasis.
In conclusion, N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a promising small molecule drug that has shown potential for the treatment of various inflammatory diseases. Its mechanism of action, safety profile, and tolerability make it an attractive candidate for further development. Future research will help to determine its efficacy and safety in clinical applications.

合成法

The synthesis of N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves several steps, starting from the reaction of an amine with a ketone to form a piperazinone intermediate. This intermediate is then reacted with an aryl bromide to form the desired product. The final product is purified using column chromatography to obtain a high yield of pure compound.

科学的研究の応用

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. It has also been shown to have a good safety profile and tolerability in these studies.

特性

IUPAC Name

N-benzyl-N-methyl-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-29(19-21-8-4-2-5-9-21)26(31)18-25-27(32)28-16-17-30(25)20-22-12-14-24(15-13-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFJFLPYGLNIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。